molecular formula C11H12O4 B2441072 5-[(Oxiran-2-ylmethoxy)methyl]-1,3-benzodioxole CAS No. 157134-90-2

5-[(Oxiran-2-ylmethoxy)methyl]-1,3-benzodioxole

Cat. No.: B2441072
CAS No.: 157134-90-2
M. Wt: 208.213
InChI Key: NZLSEGOANYTJBP-UHFFFAOYSA-N
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Description

5-[(Oxiran-2-ylmethoxy)methyl]-1,3-benzodioxole is a chemical compound with the molecular formula C₁₁H₁₂O₄ and a molecular weight of 208.21 g/mol . It is characterized by the presence of an oxirane ring and a benzodioxole moiety, making it a versatile compound in various chemical reactions and applications.

Properties

IUPAC Name

5-(oxiran-2-ylmethoxymethyl)-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-2-10-11(15-7-14-10)3-8(1)4-12-5-9-6-13-9/h1-3,9H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZLSEGOANYTJBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Oxiran-2-ylmethoxy)methyl]-1,3-benzodioxole typically involves the reaction of 1,3-benzodioxole with an epoxide-containing reagent under controlled conditions. One common method includes the use of epichlorohydrin in the presence of a base such as sodium hydroxide to facilitate the formation of the oxirane ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-[(Oxiran-2-ylmethoxy)methyl]-1,3-benzodioxole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

5-[(Oxiran-2-ylmethoxy)methyl]-1,3-benzodioxole has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-[(Oxiran-2-ylmethoxy)methyl]-1,3-benzodioxole involves its interaction with various molecular targets, primarily through the reactive oxirane ring. This ring can undergo nucleophilic attack by biological molecules, leading to the formation of covalent bonds and subsequent biological effects. The pathways involved include enzyme inhibition and modification of protein structures .

Comparison with Similar Compounds

Similar Compounds

Biological Activity

5-[(Oxiran-2-ylmethoxy)methyl]-1,3-benzodioxole is a compound of interest due to its unique structural features and potential biological activities. The presence of the oxirane ring contributes to its reactivity, allowing it to interact with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthetic routes, and relevant research findings.

Structural Characteristics

The compound is characterized by the following structural features:

  • Benzodioxole Moiety : This structure is known for its diverse biological activities and serves as a core framework in many bioactive compounds.
  • Oxirane Ring : The strained oxirane ring enhances the reactivity of the compound, making it susceptible to nucleophilic attack.

The biological activity of this compound primarily stems from its ability to form covalent bonds with biological molecules. The oxirane ring can undergo nucleophilic attack by various biomolecules, leading to:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by modifying their active sites.
  • Protein Modification : Interaction with proteins can alter their structure and function, potentially leading to downstream biological effects.

Synthetic Routes

The synthesis of this compound typically involves:

  • Epoxide Formation : Reaction of 1,3-benzodioxole with an epoxide-containing reagent (e.g., epichlorohydrin) in the presence of a base such as sodium hydroxide.
  • Purification : Techniques like chromatography are employed to ensure high yield and purity.

Biological Evaluations

Recent studies have evaluated the biological activity of related benzodioxole compounds, shedding light on their potential applications:

Case Study: Larvicidal Activity

A study investigated the larvicidal activity of 1,3-benzodioxole derivatives against Aedes aegypti, a vector for several viral diseases. The findings highlighted:

  • Active Compounds : Among tested derivatives, specific compounds exhibited significant larvicidal activity with LC50 values indicating effective concentrations for mosquito control.
  • Toxicity Assessment : Notably, some compounds showed low toxicity towards mammalian cells, suggesting a favorable safety profile for potential insecticide development .

Comparative Analysis

CompoundStructure CharacteristicsBiological ActivityToxicity
This compoundOxirane ring + benzodioxolePotential enzyme inhibitorNot extensively studied
3,4-(Methylenedioxy) cinnamic acidBenzodioxole derivativeLarvicidal against Aedes aegyptiLow toxicity in mammals

Pharmacological Applications

The compound has been explored for various applications in medicinal chemistry:

  • Drug Development : Its reactivity suggests potential as a scaffold for designing enzyme inhibitors.
  • Polymer Production : Utilized in creating polymers with specific properties due to its unique functional groups.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-[(Oxiran-2-ylmethoxy)methyl]-1,3-benzodioxole, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The synthesis typically involves functionalization of the benzodioxole core via nucleophilic substitution or coupling reactions. For example, the oxirane (epoxide) group can be introduced using epichlorohydrin or glycidyl derivatives under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization is recommended. Reaction monitoring by TLC and characterization via ¹H/¹³C NMR and FT-IR ensures intermediate validation .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Methodology : X-ray crystallography is the gold standard for unambiguous structural confirmation. Single crystals can be grown via slow evaporation of a saturated solution in acetone or dichloromethane. Refinement using SHELXL (for small molecules) resolves bond lengths, angles, and stereochemistry . Complementary techniques include high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) to assign proton environments and coupling patterns .

Q. What analytical techniques are critical for assessing the purity of this compound?

  • Methodology : HPLC with a C18 column (acetonitrile/water mobile phase) quantifies purity. Differential scanning calorimetry (DSC) identifies melting points and polymorphic transitions. Elemental analysis (C, H, O) validates stoichiometry. For trace impurities, GC-MS or LC-MS is recommended .

Advanced Research Questions

Q. How does the electronic environment of the benzodioxole ring influence the reactivity of the epoxide group in this compound?

  • Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electron density distribution. The methylenedioxy group in benzodioxole withdraws electron density via resonance, polarizing the epoxide’s oxygen atoms. This enhances susceptibility to nucleophilic attack (e.g., by amines or thiols). Experimental validation involves kinetic studies of epoxide ring-opening reactions under varied pH and solvent conditions .

Q. What strategies can mitigate contradictions in biological activity data observed for benzodioxole derivatives?

  • Methodology : Discrepancies often arise from impurities or stereochemical variations. Enantiomeric resolution via chiral HPLC or enzymatic methods is critical. For structure-activity relationship (SAR) studies, synthesize analogs with controlled substitutions (e.g., replacing the oxirane with aziridine) and test in standardized assays (e.g., enzyme inhibition or cell viability). Molecular docking (AutoDock Vina) identifies binding modes to biological targets, reconciling divergent activity reports .

Q. How can computational modeling predict the metabolic stability of this compound?

  • Methodology : Use in silico tools like SwissADME or MetaCore to predict cytochrome P450 metabolism sites. Molecular dynamics (MD) simulations (AMBER or GROMACS) model interactions with hepatic enzymes. Experimentally, incubate the compound with human liver microsomes (HLMs) and analyze metabolites via LC-MS/MS .

Q. What are the challenges in crystallizing this compound for X-ray studies, and how can they be addressed?

  • Methodology : The compound’s flexibility (due to the oxirane-methoxy linker) may hinder crystal formation. Use co-crystallization agents (e.g., crown ethers) or high-throughput screening with 96-well crystallization plates. Cryo-cooling (100 K) stabilizes crystals during data collection. SHELXD and SHELXE resolve phase problems in low-symmetry space groups .

Notes

  • Contradictions : and suggest divergent solvent preferences (DMF vs. THF). This may reflect substrate-specific effects; test both empirically.
  • Unresolved Issues : The stereochemical stability of the epoxide group under physiological conditions requires further study via accelerated degradation tests (40°C/75% RH) .

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